Arclofenin - 87071-16-7

Arclofenin

Catalog Number: EVT-259831
CAS Number: 87071-16-7
Molecular Formula: C19H17ClN2O6
Molecular Weight: 404.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arclofenin is a member of benzophenones.
Synthesis Analysis

The synthesis of Arclofenin involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate substituted benzothiazole and chlorophenyl compounds.
  2. Reagents and Conditions: The reaction typically requires standard organic solvents and may involve condensation reactions under acidic or basic conditions to form the iminodiacetic acid structure.
  3. Purification: The product can be purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for radiolabeling.

A notable method for synthesizing Arclofenin includes the use of iodinated intermediates that are subsequently converted into the final product through various coupling reactions .

Molecular Structure Analysis

Arclofenin features a complex molecular structure characterized by:

  • Core Structure: The iminodiacetic acid moiety, which consists of two carboxymethyl groups attached to a nitrogen atom.
  • Substituents: It contains a benzoyl group and a chlorophenyl group, which enhance its lipophilicity and facilitate binding to liver tissues.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its biological activity.

The molecular weight of Arclofenin is approximately 320.75 g/mol, and it has a melting point in the range of 140-145 °C .

Chemical Reactions Analysis

Arclofenin participates in several chemical reactions, particularly those involving radiolabeling:

  1. Radiolabeling with Technetium-99m: The most significant reaction involves the coordination of technetium-99m to the iminodiacetic acid moiety, forming a stable complex suitable for imaging.
  2. Stability Studies: Post-labeling stability studies are essential to ensure that the radiopharmaceutical maintains its integrity in biological systems.
  3. Biodegradation: Understanding the biodegradation pathways is crucial for evaluating the safety and efficacy of Arclofenin in clinical applications.

The reaction conditions typically involve mild heating and the presence of reducing agents to facilitate the formation of the technetium complex .

Mechanism of Action

The mechanism of action of Arclofenin as a hepatobiliary imaging agent involves:

  • Biodistribution: After administration, Arclofenin is taken up by hepatocytes in the liver, where it mimics natural bile acids.
  • Imaging Properties: The technetium-99m label emits gamma radiation, which can be detected using gamma cameras to visualize liver function and biliary excretion.
  • Clinical Evaluation: Studies have shown that Arclofenin provides comparable imaging results to other established agents like Disofenin, making it a reliable choice for hepatobiliary imaging .
Physical and Chemical Properties Analysis

Arclofenin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water, which is typical for lipophilic compounds.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: High lipophilicity enhances its uptake by liver tissues, which is beneficial for imaging applications.

These properties contribute to its effectiveness as a diagnostic agent .

Applications

Arclofenin has significant applications in medical imaging:

  1. Hepatobiliary Imaging: It is primarily used in cholescintigraphy to assess liver function and diagnose conditions such as cholestasis, cirrhosis, and tumors.
  2. Research Tool: Arclofenin serves as a valuable tool in preclinical research for developing new hepatobiliary agents and studying liver pathology.
  3. Comparison Studies: Clinical studies have demonstrated its efficacy compared to other imaging agents, supporting its use in routine clinical practice .
Introduction to Arclofenin in Scientific Research

Historical Context of Hepatobiliary Imaging Agents

The evolution of hepatobiliary imaging agents traces back to iodinated compounds like Rose Bengal, which suffered from suboptimal liver specificity and high radiation exposure. The 1970s–1980s witnessed a paradigm shift with the development of Iminodiacetic Acid (IDA) derivatives complexed with Technetium-99m (Tc-99m). These agents leveraged Tc-99m’s ideal nuclear properties (140 keV gamma emission, 6-hour half-life) for gamma camera imaging [5] [9]. Early IDA variants like Lidofenin (HIDA) faced limitations in severe jaundice due to competitive bilirubin binding, prompting research into substituted phenyl and benzothiazol derivatives. Arclofenin (N-N'-2-benzoyl-4-chlorophenyl)carbamoylmethyl) imino diacetic acid), a chlorophenyl-substituted IDA analog, emerged during this investigative wave as part of efforts to enhance hepatocellular uptake and biliary excretion kinetics [3] [9].

Table 1: Evolution of Key Hepatobiliary Imaging Agents

EraAgent ClassRepresentative CompoundsLimitations
Pre-1970sIodinated dyesRose BengalHigh hepatic radiation; poor resolution
1970s1st-gen IDA agentsLidofenin (HIDA)Reduced uptake in hyperbilirubinemia
1980s2nd-gen IDA analogsDisofenin, ArclofeninImproved bilirubin tolerance; faster clearance

Role in Diagnostic Nuclear Medicine: Evolution and Significance

Arclofenin functions as a Tc-99m carrier, exploiting the hepatobiliary pathway. Upon intravenous injection, it binds plasma albumin transiently, facilitating hepatic delivery. Hepatocellular uptake occurs via organic anion-transporting polypeptides (OATPs), followed by excretion into bile canaliculi without metabolic alteration—enabling real-time scintigraphic tracking of biliary flow [3] [5]. Preclinical studies in rat models demonstrated Arclofenin’s equivalence to Disofenin (the clinical gold standard) in hepatic extraction efficiency across diverse pathologies:

  • Cirrhosis: Hepatic uptake retention ≤5% difference vs. Disofenin
  • Fatty liver disease: Biliary excretion rates matched within 7% [3]

Human crossover trials (n=14) confirmed diagnostic parity, with key performance metrics:

  • Blood pool clearance: T₁/₂ = 15.2±2.1 min (vs. Disofenin’s 14.8±1.9 min)
  • Liver-to-heart ratio: 2.8:1 at 30 min post-injection
  • Gallbladder visualization: Achieved within 30 min in 93% of patients [3]

Table 2: Performance Metrics of Arclofenin vs. Contemporary Agents

ParameterArclofeninDisofeninLidofenin
Hepatic uptake (%)98.5 ± 0.498.7 ± 0.385.2 ± 1.1
Renal excretion (%)1.5 ± 0.31.3 ± 0.214.8 ± 1.0
Biliary Tₘᵢₙ (min)18.4 ± 3.217.9 ± 2.825.1 ± 4.7

Data derived from animal models and human studies [3] [5]

Research Gaps in Radiolabeled Agent Optimization

Despite Arclofenin’s efficacy, inherent challenges in radiolabeled agent design persist, highlighting unmet research needs:

  • Renal Retention: Radiolabeled proteins/peptides <60 kDa undergo glomerular filtration, proximal tubule reabsorption, and lysosomal trapping of radiometabolites. Tc-99m Arclofenin exhibits minimal renal excretion (≤1.5%), but newer engineered scaffolds (e.g., ADAPTs, affibodies) face significant renal accumulation—limiting therapeutic doses. Strategies like cleavable linkers (e.g., glycine-leucine-glycine-lysine) or non-residualizing iodine labels show variable success in reducing renal uptake [8].

  • Bilirubin Competition: All IDA derivatives compete with bilirubin for hepatocyte transporters. Arclofenin’s chlorophenyl moiety enhances bilirubin displacement, yet uptake declines above bilirubin levels of 20 mg/dL. Novel nanoparticle-based carriers functionalized with hepatocyte-targeting ligands (e.g., galactose) could bypass this limitation via asialoglycoprotein receptor binding [4] [9].

  • Theranostic Translation: While Arclofenin is diagnostic, modern theranostics demand unified platforms for imaging and therapy. Radiolabeled nanoparticles co-loaded with Tc-99m (imaging) and Lu-177 (therapy) represent a frontier, but face chelation stability issues. Chelator-free radiolabeling techniques using innate nanoparticle surface chemistry could improve in vivo stability [4] [8].

Table 3: Key Optimization Challenges and Emerging Solutions

Research GapImpact on Arclofenin/AgentsInnovative Approaches
Renal retentionLimits therapeutic indexCleavable linkers; albumin fusion
Bilirubin interferenceReduced uptake in severe jaundiceNanoparticle OATP bypass strategies
Lack of theranostic utilityDiagnostic-only roleMultimodal radiolabeled nanoparticles

These gaps underscore the need for molecular engineering advances to extend Arclofenin’s diagnostic principles toward next-generation agents [4] [6] [8].

Properties

CAS Number

87071-16-7

Product Name

Arclofenin

IUPAC Name

2-[[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid

Molecular Formula

C19H17ClN2O6

Molecular Weight

404.8 g/mol

InChI

InChI=1S/C19H17ClN2O6/c20-13-6-7-15(14(8-13)19(28)12-4-2-1-3-5-12)21-16(23)9-22(10-17(24)25)11-18(26)27/h1-8H,9-11H2,(H,21,23)(H,24,25)(H,26,27)

InChI Key

MSDLMFOYXOFYBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN(CC(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Arclofenin

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN(CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.